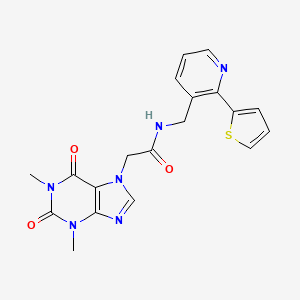

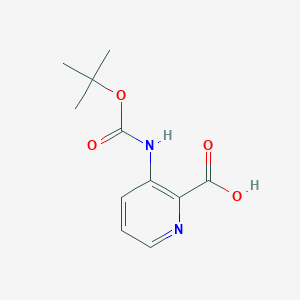

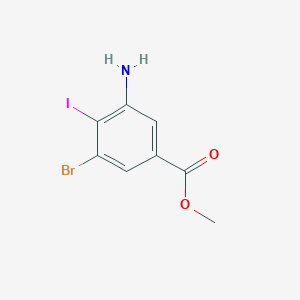

N-(2,6-diethylphenyl)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a chemical compound . It’s a solid form and its empirical formula is C17H19NO2 . It’s important to note that the information available is limited and may not fully describe “N-(2,6-diethylphenyl)-3-methoxybenzamide”.

Synthesis Analysis

While specific synthesis information for “N-(2,6-diethylphenyl)-3-methoxybenzamide” was not found, a related compound, alachlor, was studied for its degradation pathway . Alachlor was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline .

Aplicaciones Científicas De Investigación

Agriculture: Herbicide Development

N-(2,6-diethylphenyl)-3-methoxybenzamide: is structurally related to chloroacetanilide herbicides, which are widely used in agriculture to control weeds and grasses. Researchers are exploring its potential as a novel herbicide due to its structural similarity to alachlor . The compound could be modified to enhance its herbicidal properties, such as selectivity and environmental persistence.

Environmental Science: Bioremediation

In environmental science, this compound’s analogs are being studied for their biodegradation pathways. Understanding how these compounds break down in the environment can lead to the development of bioremediation strategies to mitigate pollution caused by similar herbicides .

Material Science: Chemical Synthesis

In material science, the compound’s framework is used to synthesize novel materials with potential applications in various industries. For example, derivatives of this compound could be used to create new polymers or coatings with unique properties .

Biochemistry: Enzyme Inhibition

Biochemically, compounds like N-(2,6-diethylphenyl)-3-methoxybenzamide can act as enzyme inhibitors. They can be used to study the inhibition of protein synthesis in plants, which is the primary mode of action for its herbicidal function .

Pharmacology: Drug Discovery

In pharmacology, the compound’s structure could be utilized as a scaffold for developing new drugs. Its ability to interact with biological systems could be harnessed to create medications with specific targets within the body .

Medicine: Metabolite Analysis

Medically, understanding the metabolites formed from compounds like N-(2,6-diethylphenyl)-3-methoxybenzamide can aid in the development of diagnostic tools for exposure to related chemicals, which is crucial for patient treatment and drug development .

Mecanismo De Acción

Mode of Action

The mode of action of N-(2,6-diethylphenyl)-3-methoxybenzamide is not fully understood. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are areas of ongoing research .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, it has been suggested that similar compounds can inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-methoxybenzamide. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

Propiedades

IUPAC Name |

N-(2,6-diethylphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-13-8-6-9-14(5-2)17(13)19-18(20)15-10-7-11-16(12-15)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKYHTZXAUIIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diethylphenyl)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)

![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873644.png)

![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)